Product packaging for 9H-Pyrido[2,3-b]indole(Cat. No.:CAS No. 244-76-8)

9H-Pyrido[2,3-b]indole

Cat. No.: B028389
CAS No.: 244-76-8
M. Wt: 168.19 g/mol
InChI Key: BPMFPOGUJAAYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9H-Pyrido[2,3-b]indole, commonly known as α-Carboline, is a tricyclic aromatic compound formed by the fusion of an indole and a pyridine ring. This versatile scaffold serves as a key intermediate in organic synthesis and medicinal chemistry. While less abundant in nature than its β- and γ-carboline isomers, the α-carboline core is of significant research interest due to its diverse biological activities and electronic properties. This compound is a fundamental building block for developing novel molecules with potential applications in cancer research. The α-carboline structure is found in various synthetic compounds evaluated for their cytotoxic effects and ability to induce apoptosis in cancer cells . Furthermore, this compound derivatives have been designed as advanced fluorescence probes. These probes exhibit a positive solvatochromic effect, large Stokes shifts, and sensitivity to pH changes, making them suitable for visual detection, cellular imaging, and studying interactions with biomolecules like calf thymus DNA (ctDNA) . Key Research Applications: • Medicinal Chemistry: A core scaffold for synthesizing novel bioactive compounds with investigated anti-cancer and anti-plasmodial properties . • Chemical Biology: Serves as a precursor for developing sensitive fluorescent probes for DNA binding studies and monitoring microenvironmental changes . • Organic Electronics: The planar structure and charge-transfer properties make it a candidate for exploring new photophysical materials . Handling and Safety: This compound should be stored sealed in a cool, dark, and dry place. It is recommended to handle it under inert gas due to potential air sensitivity . Disclaimer: This product is intended for research purposes only and is not designed for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B028389 9H-Pyrido[2,3-b]indole CAS No. 244-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179148
Record name alpha-Carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-76-8
Record name 9H-Pyrido[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 244-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-carboline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AZACARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274Z75I9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 9h Pyrido 2,3 B Indole and Its Derivatives

Classical and Contemporary Synthetic Routes to the 9H-Pyrido[2,3-b]indole Core Scaffold

The synthesis of the this compound scaffold has evolved significantly over the years. Classical methods often relied on multi-step sequences, sometimes requiring harsh reaction conditions and the use of pre-functionalized starting materials. These approaches, while foundational, occasionally suffered from limitations such as low atom economy and limited substrate scope.

Contemporary synthetic strategies have increasingly focused on efficiency, diversity, and sustainability. Modern methods often employ transition-metal catalysis and one-pot multicomponent reactions to construct the α-carboline core with greater complexity and in fewer steps. These approaches offer advantages such as milder reaction conditions, broader functional group tolerance, and the ability to generate diverse libraries of compounds for biological screening. The development of cascade reactions, where multiple bond-forming events occur in a single operation, has been particularly impactful in streamlining the synthesis of these important heterocycles.

Catalytic Approaches in Pyrido[2,3-b]indole Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the this compound core is no exception. Palladium and copper catalysts, in particular, have proven to be powerful tools for forging the key carbon-carbon and carbon-nitrogen bonds required to build the tricyclic framework.

Palladium-Catalyzed Cyclization and Amidation Strategies

Palladium catalysis has been effectively utilized in the synthesis of dihydropyrido[2,3-b]indoles through amidation and cyclization reactions. rsc.org This strategy involves the coupling of appropriate indole-based precursors with amides, followed by an intramolecular cyclization to furnish the desired heterocyclic core. rsc.org These methods have been instrumental in preparing biologically and pharmaceutically active structures, including 4-hydroxy-α-carbolines. rsc.org The versatility of palladium catalysis allows for the use of various starting materials and provides a reliable route to the pyrido[2,3-b]indole system. rsc.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrido[2,3-b]indole Derivatives

Starting Materials Catalyst System Product Type Yield (%)
3-Bromo-1-ethyl-1H-indole-2-carbaldehyde, Benzamide Pd₂(dba)₃ / BINAP 9-Ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol 90

This table is generated based on data presented in the referenced literature and is for illustrative purposes.

Copper-Catalyzed One-Pot Multicomponent Cascade Reactions

Copper-catalyzed reactions have emerged as a powerful and economical alternative for the synthesis of complex nitrogen-containing heterocycles. A notable advancement is the development of a one-pot multicomponent cascade reaction that provides selective access to 9H-pyrido[2,3-b]indoles. organic-chemistry.orgacs.org This method utilizes readily available starting materials, such as 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia (B1221849). organic-chemistry.orgacs.org

A key feature of this approach is its tunable selectivity. By carefully adjusting reaction parameters like the concentration of ammonia and the molar ratio of the reactants, it is possible to selectively synthesize 9H-pyrido[2,3-b]indoles over other indole (B1671886) derivatives like 3-cyano-1H-indoles or 9H-pyrimido[4,5-b]indoles. organic-chemistry.orgacs.org This protocol allows for the simultaneous construction of the indole framework and the pyridine (B92270) ring, forming multiple C-N and C-C bonds in a single, efficient operation. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups on the aldehyde component. organic-chemistry.org

Divergent Synthesis of Functionalized this compound Analogues

Divergent synthesis provides an efficient strategy to generate a variety of structurally distinct molecules from a common intermediate. This approach is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships. Several innovative divergent methods have been developed to access functionalized this compound analogues.

"1,2,4-triazine" Methodology for Pyrido[2,3-b]indole-Based Fluorophores

A powerful strategy for the divergent synthesis of novel this compound-based fluorophores employs a "1,2,4-triazine" methodology. researchgate.netnih.gov This approach involves a domino reaction sequence that begins with a direct C-H functionalization (SNH-reaction) of a 1,2,4-triazine (B1199460) precursor, followed by a Diels-Alder and retro-Diels-Alder reaction cascade. researchgate.net This efficient synthetic route has been used to prepare a series of push-pull fluorophores with interesting photophysical properties, such as a positive solvatochromic effect and large Stokes shifts. researchgate.netnih.govresearchgate.net

The photophysical characteristics of these compounds can be tuned by modifying the substituents, leading to fluorophores that exhibit a planarized intramolecular charge-transfer (PLICT) state. researchgate.netnih.gov This methodology has proven valuable for creating fluorescent probes with potential applications in sensing and cellular imaging. researchgate.netnih.gov

Table 2: Photophysical Properties of Selected this compound-Based Fluorophores

Compound Stokes Shift (nm) Quantum Yield (in Toluene) Quantum Yield (in MeCN)
8a up to 270 N/A N/A
8b up to 270 N/A N/A
4d N/A Increases with solvent polarity Increases with solvent polarity

| 7b | N/A | Increases with solvent polarity | Increases with solvent polarity |

This table is generated based on data presented in the referenced literature and is for illustrative purposes. N/A indicates data not specified in the abstract.

Dehydrative Transformations of Spirooxindoles

An efficient, two-step, one-pot synthesis of pyrido[2,3-b]indoles has been developed through the dehydrative transformation of spirooxindoles. nih.govsemanticscholar.org This method begins with a 1,3-dipolar cycloaddition reaction between an isatin, an α-amino acid, and a dipolarophile (such as an alkyne or alkene) to generate a spirooxindole intermediate. nih.govsemanticscholar.org

This intermediate then undergoes an intramolecular dehydrative transformation mediated by phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org This key step involves a ring expansion and construction of the pyridine ring to afford the final this compound product. nih.gov The process is versatile, utilizing readily available starting materials and accommodating a range of dipolarophiles. nih.gov

Table 3: Summary of the Dehydrative Transformation of Spirooxindoles

Reaction Type Key Reagents Intermediate Final Product

This table is generated based on the description in the referenced literature.

Formation of Substituted Pyrido[2,3-b]indoles via Chalcone (B49325) Condensation

The Claisen-Schmidt condensation, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a reliable pathway for the synthesis of chalcones—α,β-unsaturated ketones that serve as versatile precursors for various heterocyclic compounds. acs.orgjchemrev.com The application of chalcones in the synthesis of the this compound (also known as α-carboline) framework is a notable strategy. This approach typically involves the reaction of an appropriately substituted chalcone with a suitable nitrogen-containing indole precursor.

A significant advancement in this area is the development of a one-pot, solvent-free synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles. This method utilizes the reaction between oxindole (B195798) derivatives and various chalcones in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.net The reaction proceeds under thermal conditions and provides good to excellent yields of the desired products. The process is believed to involve an initial Knoevenagel condensation, followed by a Michael addition of an enamine intermediate to the chalcone, and subsequent intramolecular cyclization and oxidation to afford the aromatic α-carboline ring system. researchgate.net

This methodology is notable for its operational simplicity, avoidance of hazardous solvents, and the ability to generate a library of substituted pyrido[2,3-b]indoles by varying the substituents on both the oxindole and the chalcone starting materials. researchgate.net The substituents on the aryl rings of the chalcone influence the electronic properties of the resulting α-carboline product.

Below is a table summarizing the synthesis of various 2,4-diaryl-9H-pyrido[2,3-b]indoles using this solvent-free chalcone condensation method. researchgate.net

Chalcone Substituent (Ar1)Chalcone Substituent (Ar2)ProductYield (%)
PhenylPhenyl2,4-diphenyl-9H-pyrido[2,3-b]indole90
4-MethylphenylPhenyl2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole92
4-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole92
4-ChlorophenylPhenyl2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole94
Phenyl4-Chlorophenyl4-(4-Chlorophenyl)-2-phenyl-9H-pyrido[2,3-b]indole91
4-Bromophenyl4-Methylphenyl2-(4-Bromophenyl)-4-(4-methylphenyl)-9H-pyrido[2,3-b]indole89

Stereoselective Synthesis of Chiral Pyrido[2,3-b]indole Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a paramount objective in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. While the synthesis of racemic this compound derivatives is well-established, methodologies for the stereoselective construction of chiral α-carbolines are less common but represent a significant and emerging area of research.

A key breakthrough in this field is the catalytic asymmetric construction of axially chiral 4-aryl-α-carboline skeletons. acs.org This atroposelective synthesis is achieved through an N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation reaction. acs.org The strategy involves the reaction of 4-nitrophenyl 3-arylpropiolates with 2-sulfonamidoindolines, where a chiral NHC catalyst orchestrates the enantioselective formation of the α-carboline core. acs.org

The significance of this method lies in its ability to control the stereochemistry around the C-N axial bond, which arises from restricted rotation due to steric hindrance. The resulting axially chiral 4-aryl-α-carbolines are stable atropisomers and are obtained in high yields and with excellent enantioselectivity. acs.org

Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the origin of the enantioselectivity. These studies suggest that non-covalent interactions, such as lone-pair···π and C-H···N hydrogen bonds between the substrate and the chiral NHC catalyst, are crucial for differentiating the transition states leading to the two enantiomers. acs.org This methodology not only provides an efficient route to a novel class of chiral α-carboline atropisomers but also expands the utility of NHC catalysis in the asymmetric synthesis of complex heterocyclic scaffolds. acs.org

The development of such stereoselective strategies is critical, as the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. While the field of stereoselective synthesis of this compound derivatives is still maturing, the successful synthesis of axially chiral α-carbolines demonstrates a powerful approach for accessing enantiomerically enriched derivatives of this important heterocyclic system.

Elucidation of Structure Activity Relationships Sar in 9h Pyrido 2,3 B Indole Analogues

Correlating Structural Modifications with Biological Efficacy

The biological profile of 9H-pyrido[2,3-b]indole analogues can be significantly altered by introducing various substituents on the carboline nucleus or on appended chemical moieties. Studies across different therapeutic areas have demonstrated clear correlations between specific structural changes and biological efficacy.

For instance, in the development of anticancer agents based on the isomeric pyrido[3,4-b]indole (β-carboline) scaffold, the nature and position of substituents have been shown to be critical for antiproliferative activity. Research on a series of these compounds revealed that a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position resulted in the most potent broad-spectrum anticancer activity. Conversely, the introduction of a methyl group at the N9 position was found to disrupt key binding interactions, leading to a decrease in activity.

In the context of anti-leishmanial agents, SAR studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives identified specific substitution patterns on the C1-phenyl ring that enhanced activity. It was found that para-substitution with electron-withdrawing groups like chloro or electron-donating methoxy groups was favorable for inhibiting Leishmania donovani. Similarly, an ortho-methyl group on the phenyl ring also increased anti-promastigote activity.

Another example comes from the study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) derivatives as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). In this series, modifications to an acyl group at position 2 and substituents on the indole (B1671886) ring were explored. Replacing an 8-methoxy group with a hydrogen atom or a methyl group retained efficacy, indicating some tolerance for modification at this position. The optimization of these analogues led to the discovery of potent, enantiomerically pure compounds that could rescue the gating defect of mutant CFTR.

The following table summarizes key findings correlating structural modifications of pyridoindole-related scaffolds with their biological effects.

Scaffold TypeStructural ModificationBiological ActivityObserved Effect
Pyrido[3,4-b]indole1-naphthyl at C1 and 6-methoxyAnticancerHigh potency against various cancer cell lines
Pyrido[3,4-b]indoleN9-methyl groupAnticancerDisrupted binding interactions, reduced activity
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indolepara-methoxy or para-chloro on C1-phenyl ringAnti-leishmanialEnhanced inhibition of L. donovani
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indoleortho-methyl on C1-phenyl ringAnti-leishmanialSignificantly increased anti-promastigote activity
Tetrahydro-1H-pyrido[4,3-b]indoleReplacement of 8-methoxy with hydrogen or methylCFTR PotentiationEfficacy was retained, potency conserved for methyl

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr This model serves as a template for designing new molecules with improved potency and selectivity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. dovepress.com

For a series of pyrido-indole derivatives developed as Janus Kinase 2 (JAK2) inhibitors, a specific pharmacophore hypothesis was identified. nih.gov The model, designated ADDRRR, was found to be essential for inhibitory activity and consisted of:

One hydrogen bond acceptor (A)

Two hydrogen bond donors (D)

Three aromatic rings (R)

This pharmacophore model provides a clear roadmap for designing new JAK2 inhibitors based on the pyrido-indole scaffold.

Once a promising "hit" or "lead" compound is identified, lead optimization strategies are employed to refine its properties. creative-bioarray.comdanaher.com This iterative process involves making targeted chemical modifications to the lead structure to enhance desired characteristics while minimizing undesirable ones. danaher.comyoutube.com Key goals of lead optimization include improving potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com This is often guided by SAR data and computational models like pharmacophore maps. For carboline derivatives, lead optimization has been successfully used to develop potent antifungal agents, starting from an initial lead compound and systematically modifying the scaffold to improve in vitro and in vivo efficacy. nih.gov

Common lead optimization strategies include:

Structure-Activity Relationship (SAR) Directed Modification : Involves making systematic changes to the lead compound based on biological data to improve target binding and efficacy. danaher.com

Scaffold Hopping : Replacing the core chemical structure with a different one while retaining the key pharmacophoric features to discover novel intellectual property or improved properties. nih.gov

Bioisosteric Replacement : Substituting a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.

Structure-Based Design : Using the three-dimensional structure of the biological target to guide modifications that enhance the binding affinity and selectivity of the ligand. patsnap.com

Rational Design of Targeted this compound-Based Ligands

Rational design leverages structural and mechanistic information about a biological target or a desired chemical property to create new molecules with specific functions. This approach contrasts with traditional high-throughput screening by being knowledge-driven, aiming to reduce the trial-and-error aspect of drug discovery.

A notable application of rational design involving the this compound scaffold is the development of novel fluorophores and fluorescent probes. nih.govresearchgate.net Researchers have utilized specific synthetic strategies, such as the "1,2,4-triazine" methodology, to create a series of new α-carboline-based compounds. nih.govresearchgate.net The design process was supported by quantum-chemical calculations to predict and understand their photophysical properties. researchgate.net This allowed for the creation of "push-pull" fluorophores with significant solvatochromic effects and large Stokes shifts, making them suitable for applications in cellular imaging and as sensitive probes for local pH changes. nih.gov

In another example focusing on a related isomeric scaffold, pyrido[3,2-b]indolizine, quantum mechanical calculations were used to guide the design of fluorophores with tunable emission colors ranging from blue to red. These computational models predicted that substitution at the C5 position would optimally modulate the molecule's electronic properties to achieve the desired fluorescence characteristics.

This principle of rational design has also been applied to the development of targeted therapeutics. For instance, computational modeling was used to design pyrido[3,4-b]indole derivatives specifically intended to bind to MDM2, a protein that is a key negative regulator of the p53 tumor suppressor and a high-priority cancer target. By understanding the binding site of MDM2, researchers could design ligands with complementary chemical features, leading to the synthesis of potent and broad-spectrum anticancer agents.

Positional Effects of Substituents on Activity Profiles

The position of a substituent on the this compound framework or its associated side chains has a profound impact on the molecule's biological activity. Even minor shifts in the location of a functional group can lead to dramatic changes in potency, selectivity, and pharmacological properties due to altered interactions with the biological target.

Studies on various classes of indole and pyridoindole derivatives have consistently highlighted the importance of substituent placement. For a series of indole-based CysLT1 antagonists, it was demonstrated that substitution at position 7 of the indole ring was the most favorable for activity, whereas substitution at position 4 was the least favorable.

In the development of anticancer pyrido[2,3-b]indolizine derivatives, the presence of hydroxyl groups on an aromatic substituent at the C4 position was found to be critical. Specifically, activity against colorectal cancer cell lines was dependent on having hydroxyl groups at both the 3- and 4-positions of this phenyl ring, indicating a strict positional requirement for the desired cytotoxic effect.

Similarly, for anti-leishmanial 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, the location of substituents on the C1-phenyl ring was a key determinant of activity. As shown in the table below, para and ortho positions were identified as being optimal for placing specific groups to enhance efficacy, while substitutions at other positions could drastically decrease activity.

The following table details the observed effects of substituent positioning on the activity profiles of various pyridoindole-related scaffolds.

Scaffold TypeSubstituent Position(s)Substituent(s)Biological ActivityObserved Effect
Indole DerivativePosition 7 on indole ringMethoxy groupCysLT1 AntagonismMost favorable position for activity
Indole DerivativePosition 4 on indole ringFluoro/Methoxy groupsCysLT1 AntagonismLeast favorable position for activity
Pyrido[2,3-b]indolizine3- and 4-positions of C4-phenyl ringDihydroxylAnticancer (CRC)Crucial for cytotoxic activity
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indolepara-position of C1-phenyl ringMethoxy, ChloroAnti-leishmanialSignificantly enhanced activity
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indoleortho-position of C1-phenyl ringMethylAnti-leishmanialSignificantly increased activity
Tetrahydro-1H-pyrido[4,3-b]indolePosition 8 on carboline ringMethoxy, MethylCFTR PotentiationPosition tolerant to modification

Mechanistic Investigations of Biological Activities of 9h Pyrido 2,3 B Indole

Molecular and Cellular Mechanisms of Carcinogenicity and Mutagenesis

The carcinogenic and mutagenic properties of 9H-pyrido[2,3-b]indole, also known as norharman, and its derivatives are rooted in their ability to interact with DNA and disrupt cellular processes. These mechanisms involve the formation of DNA adducts, the activation of genotoxic pathways, and the metabolic conversion of these compounds into more reactive species.

DNA Adduct Formation and Repair Pathways

Covalent binding to DNA to form adducts is a critical initiating event in chemical carcinogenesis. This compound and its derivatives have been shown to form DNA adducts both in vitro and in vivo. For instance, administration of norharman to mice resulted in the formation of DNA adducts in the kidney, glandular stomach, and large intestine. The 2-amino derivative, 2-amino-9H-pyrido[2,3-b]indole (AαC), a compound found in tobacco smoke and cooked meats, is a potent adduct-forming agent acs.org.

The primary DNA adduct formed by AαC has been identified as N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC) acs.orgnih.gov. This adduct arises from the covalent linkage of a reactive metabolite of AαC to the C8 position of guanine (B1146940) in the DNA nih.gov. The formation of these bulky adducts distorts the DNA helix and can interfere with DNA replication and transcription, leading to mutations if not repaired.

Cells possess several DNA repair pathways to counteract the genotoxic effects of DNA adducts. The major pathway responsible for removing bulky, helix-distorting adducts is Nucleotide Excision Repair (NER) nih.govresearchgate.net. While the specific repair of dG-C8-AαC has not been fully elucidated, it is likely managed by the NER pathway due to its bulky nature. Studies in human hepatocytes have shown that approximately half of the AαC-DNA adducts are removed within 24 hours of their formation; however, the remaining adducts are persistent and can linger for over five days nih.gov. This persistence of DNA adducts increases the probability of mutations and the initiation of carcinogenesis. Other repair mechanisms, such as Base Excision Repair (BER), are typically involved in the removal of smaller, non-helix-distorting lesions like those caused by oxidation or alkylation and are less likely to be the primary repair route for bulky AαC adducts frontiersin.orgnih.govnih.gov.

Table 1: DNA Adducts of this compound Derivatives and Associated Repair Mechanisms

CompoundPrimary DNA AdductAffected Tissues (in vivo)Likely Repair PathwayPersistence
Norharman (this compound)Unspecified DNA adductsKidney, Glandular Stomach, Large IntestineNucleotide Excision Repair (presumed)Not specified
2-Amino-9H-pyrido[2,3-b]indole (AαC)N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC)Liver, Colon, Bladder, Lung, PancreasNucleotide Excision Repair (presumed)Approximately 50% removed in 24h, remainder persists >5 days

Genotoxic Pathways and Mutagenesis in Experimental Systems

The formation of DNA adducts by this compound derivatives triggers genotoxic pathways, leading to mutations that can be observed in various experimental models. Norharman itself is not mutagenic in standard Salmonella typhimurium assays but exhibits potent co-mutagenic activity nih.gov. This means it can significantly enhance the mutagenic potential of other compounds, such as aromatic amines like aniline (B41778) and o-toluidine (B26562) acs.orgnih.gov. The mechanism of this co-mutagenicity involves the formation of new, highly mutagenic compounds, such as aminophenylnorharman, which can then form DNA adducts and induce mutations nih.gov.

The 2-amino derivative, AαC, is directly genotoxic and has been shown to induce significant DNA damage in human hepatoma (HepG2) and lung alveolar epithelial (A549) cells, as measured by the comet assay nih.gov. In human-derived cells, AαC can cause a dose-dependent increase in the frequency of micronuclei, which are small nuclei that form due to chromosome breakage or loss, indicating clastogenic activity youtube.com. The genotoxic potential of AαC is comparable to other well-known heterocyclic amines found in cooked foods youtube.com.

Experimental studies have demonstrated the mutagenic activity of norharman and its derivatives in mammalian cells as well. For example, norharman was found to be mutagenic in Chinese hamster lung cells nih.gov. The genotoxicity of AαC is also observed in vivo, where it induces DNA adducts in multiple organs in rodents, with the liver being a primary target youtube.comnih.gov.

Table 2: Genotoxic Effects of this compound and its Derivatives in Experimental Systems

CompoundExperimental SystemObserved Genotoxic Effect
Norharman (this compound)Salmonella typhimurium (with aromatic amines)Co-mutagenicity
NorharmanChinese hamster lung cellsMutagenicity
2-Amino-9H-pyrido[2,3-b]indole (AαC)Human hepatoma (HepG2) cellsDNA damage (comet assay), Micronuclei induction
2-Amino-9H-pyrido[2,3-b]indole (AαC)Human lung alveolar epithelial (A549) cellsDNA damage (comet assay)
2-Amino-9H-pyrido[2,3-b]indole (AαC)Rodents (in vivo)DNA adduct formation in liver, lung, and colon

Role as a Procarcinogen and Bioactivation

This compound and its amino-substituted derivatives often act as procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. The primary pathway for the bioactivation of AαC involves cytochrome P450 (CYP) enzymes, particularly CYP1A2 researchgate.netnih.gov.

The bioactivation process begins with the N-oxidation of the exocyclic amino group of AαC by CYP1A2, which forms the reactive intermediate 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) nih.gov. This hydroxylamine (B1172632) metabolite can then undergo further activation through phase II enzymes. Conjugation enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) can convert HONH-AαC into unstable ester derivatives nih.gov. These esters can spontaneously break down (heterolytic cleavage) to form a highly reactive nitrenium ion, which is the ultimate electrophile that attacks the DNA to form the dG-C8-AαC adduct nih.govnih.gov.

Inhibition of CYP1A2 activity has been shown to significantly decrease the formation of AαC-DNA adducts in human hepatocytes, confirming the central role of this enzyme in the bioactivation of AαC researchgate.netnih.gov. While CYP enzymes in the liver are crucial for this process, other extrahepatic tissues also have the capacity to bioactivate AαC frontiersin.org.

Modulatory Effects on Apoptosis and Cell Cycle Progression

Beyond its genotoxic properties, this compound and its analogs can influence cell fate by modulating key cellular processes such as apoptosis (programmed cell death) and cell cycle progression. These effects are particularly relevant in the context of cancer, where the deregulation of these processes is a hallmark.

Induction of Mitotic Arrest and Apoptosis in Neoplastic Cells

Several studies have demonstrated that norharman and related β-carboline alkaloids can induce apoptosis in various cancer cell lines. For instance, norharman has been shown to trigger apoptotic cell death in human neuroblastoma SH-SY5Y cells and human cervical cancer (HeLa) cells. The induction of apoptosis is characterized by morphological changes such as the condensation and fragmentation of nuclei.

In addition to inducing apoptosis, these compounds can also affect the cell cycle. Flow cytometry analysis has revealed that norharman can cause an arrest of cells in the G2/M phase of the cell cycle researchgate.netmdpi.com. This arrest prevents the cells from completing mitosis and dividing, which can ultimately lead to apoptosis. The ability to induce both cell cycle arrest and apoptosis makes these compounds of interest in the study of anticancer agents. The pro-apoptotic effects of some indole (B1671886) derivatives have been linked to the modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway mdpi.com.

Perturbation of Microtubule Dynamics and Cell Division

The G2/M phase of the cell cycle is critically dependent on the proper functioning of the mitotic spindle, a complex structure composed of microtubules that is responsible for segregating chromosomes into daughter cells. The induction of G2/M arrest by norharman and its derivatives strongly suggests an interference with the dynamics of microtubules and the process of cell division researchgate.netmdpi.comsckcen.be.

Microtubules are dynamic polymers of α- and β-tubulin subunits, and their constant polymerization and depolymerization are essential for the formation and function of the mitotic spindle. Many anticancer drugs, including numerous indole-containing compounds, exert their effects by binding to tubulin and disrupting microtubule dynamics, thereby inhibiting mitosis and inducing apoptosis. While direct binding and inhibition of tubulin polymerization by this compound has not been extensively detailed, the observed G2/M arrest is a hallmark of agents that disrupt microtubule function. This perturbation of microtubule dynamics prevents the proper alignment and segregation of chromosomes, activating the spindle assembly checkpoint and halting the cell cycle in mitosis, which can then lead to apoptotic cell death.

Interactions with Biological Targets and Signaling Pathways

This compound, also known as norharmane, and its derivatives are being investigated for their interactions with various receptors, including the N-methyl-D-aspartate (NMDA) receptors. Dysfunctional NMDA receptor activity is implicated in a range of neurological disorders. nih.gov Targeting these receptors with antagonists is a promising therapeutic strategy. nih.gov While direct and extensive research on this compound as an NMDA receptor antagonist is still emerging, the broader class of β-carbolines, to which it belongs, has shown affinity for these receptors. Functional NMDA receptor antagonists have demonstrated anticonvulsant, anti-ischemic, and antidepressant-like properties in preclinical studies. nih.gov However, the clinical application of many potent NMDA receptor antagonists has been limited by adverse effects. nih.gov The investigation into the specific binding and antagonistic activities of this compound at NMDA receptors is an active area of research to develop more targeted therapies with improved safety profiles.

This compound (norharmane) is a notable modulator of enzyme activity, particularly as a potent and reversible inhibitor of monoamine oxidase (MAO). medchemexpress.com It demonstrates inhibitory effects on both MAO-A and MAO-B isoforms, with IC50 values of 6.5 µM and 4.7 µM, respectively. medchemexpress.com The inhibition of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters, can lead to antidepressant effects. medchemexpress.com In addition to its effects on MAO, norharmane has been shown to downregulate the expression of MAO-B in midbrain neuronal cultures. utmb.eduscispace.com This modulation of MAO activity highlights the potential of this compound to influence neurochemical pathways.

EnzymeIC50 ValueCompoundReference
MAO-A6.5 µMThis compound (Norharmane) medchemexpress.com
MAO-B4.7 µMThis compound (Norharmane) medchemexpress.com

This compound and its derivatives have been shown to interact with DNA through various binding modes. Studies have demonstrated that norharmane can intercalate into the DNA double helix. nih.gov This intercalation causes an unwinding of the DNA helix by approximately 17 ± 3 degrees. nih.gov The binding affinity of norharmane to DNA has been quantified, with a dissociation constant (Kd) of 2.2 x 10^-5 M. nih.gov

In addition to intercalation, groove binding has also been identified as a mode of interaction for certain this compound derivatives. researchgate.netnih.gov For instance, a specific derivative, referred to as probe 4b, was found to bind to the groove of calf thymus DNA (ctDNA). researchgate.netnih.gov This interaction was characterized by a static quenching mechanism, leading to the formation of a complex between the probe and ctDNA. researchgate.netnih.gov Furthermore, some derivatives of this compound, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), can form covalent DNA adducts, which is a mechanism of action linked to its carcinogenic properties. nih.gov

CompoundDNA Binding ModeDissociation Constant (Kd)Unwinding AngleReference
This compound (Norharmane)Intercalation2.2 x 10^-5 M17 ± 3 degrees nih.gov
Probe 4b (a this compound derivative)Groove BindingNot specifiedNot applicable researchgate.netnih.gov
2-amino-9H-pyrido[2,3-b]indole (AαC)Covalent Adduct FormationNot applicableNot applicable nih.gov

Neurobiological Modulations and Potential Neuroprotective Roles

This compound (norharmane) exhibits complex and multifaceted effects on the nervous system. As a β-carboline alkaloid, it can act as a neuromodulator by influencing monoamine oxidase (MAO) activity, which may have implications for affective disorders like depression, as well as neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. researchgate.netresearchgate.net Some research suggests that β-carbolines may play neuroprotective roles by shielding cells from the toxicity of dopamine (B1211576) and glutamate. researchgate.net

Conversely, norharmane and other β-carbolines are also recognized as neurotoxins. nih.gov Elevated levels of these compounds have been associated with essential tremor and Parkinson's disease. researchgate.net In experimental models, harmane, a closely related compound, is known to be a potent tremor-producing agent. nih.gov Studies on midbrain neuronal cultures have shown that exposure to norharmane at low to moderate doses (1 µM-100 µM) can cause a significant, dose-dependent decrease in intracellular dopamine levels without inducing significant cell death. utmb.eduashdin.com This suggests a potential for norharmane to act in synergy with other substances like nicotine (B1678760) in midbrain neurons. utmb.edu

Anti-inflammatory Response Modulation

Derivatives of this compound have been investigated for their ability to modulate inflammatory responses. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to assess their impact on the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in RAW264.7 cells. rsc.org The findings indicated that a majority of these compounds effectively inhibited the LPS-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

Similarly, harmine, another β-carboline alkaloid, has been shown to inhibit the expression of inflammatory mediators induced by multiple Toll-like receptor (TLR) agonists in macrophages. nih.gov This anti-inflammatory activity is achieved through the modulation of NF-κB, JNK, and STAT1 signaling pathways. nih.gov While these studies focus on derivatives and related compounds, they suggest that the this compound scaffold is a promising backbone for the development of novel anti-inflammatory agents. Further research is needed to elucidate the specific anti-inflammatory properties of the parent compound, this compound.

Metabolic Transformations and Bioactivation of 9h Pyrido 2,3 B Indole

Cytochrome P450-Mediated Metabolism and Isoform Specificity (e.g., CYP1A2)

The initial phase of 9H-Pyrido[2,3-b]indole metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Kinetic studies using human liver microsomes and specific CYP isoforms have demonstrated that several ring-hydroxylated and N-oxidation products are formed. nih.gov

The primary enzymes responsible for the oxidative metabolism of norharman are CYP1A2 and CYP1A1. These enzymes efficiently produce major metabolites such as 6-hydroxynorharman and 3-hydroxynorharman. nih.gov While CYP1A2 and CYP1A1 are the main contributors, other isoforms, including CYP2D6, CYP2C19, and CYP2E1, also participate in the formation of 6-hydroxynorharman, albeit to a lesser extent. nih.gov Another significant metabolite, norharman-N(2)-oxide, is specifically produced by the action of CYP2E1. nih.gov The oxidative metabolism of norharman is considered a detoxification pathway. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in this compound Metabolism
CYP IsoformMetabolite(s) FormedRole
CYP1A26-hydroxynorharman, 3-hydroxynorharmanMajor
CYP1A16-hydroxynorharman, 3-hydroxynorharmanMajor
CYP2D66-hydroxynorharmanMinor
CYP2C196-hydroxynorharmanMinor
CYP2E16-hydroxynorharman, norharman-N(2)-oxideMinor (hydroxylation), Specific (N-oxidation)

Conjugation Pathways: Glucuronidation and Sulfation

Following oxidation by CYP enzymes, the hydroxylated metabolites of this compound and related β-carbolines can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. While direct studies on norharman are limited, research on the closely related compound 2-amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes reveals that it undergoes extensive conjugation. nih.gov These pathways include O-sulfonation and O-glucuronidation of hydroxylated metabolites. nih.gov For instance, metabolites such as N2-acetyl-9H-pyrido[2,3-b]indol-3-yl sulfate (B86663) and N2-acetyl-9H-pyrido[2,3-b]indol-6-yl sulfate have been identified. nih.gov Studies on tetrahydronorharmane, a reduced form of norharman, also indicate that its hydroxylated metabolites are excreted as conjugated compounds. nih.gov These conjugation reactions are generally considered detoxification pathways, increasing the water solubility of the metabolites and facilitating their excretion. nih.gov

N-Acetylation Processes and their Contribution to Biotransformation

N-acetylation is another crucial Phase II metabolic pathway, particularly for amino-substituted derivatives of this compound. In the case of AαC, N-acetylation plays a significant role in its biotransformation. nih.gov Although the direct N-acetylation of this compound itself is not a primary pathway due to the absence of an exocyclic amino group, this pathway is critical for the metabolism of its amino-substituted analogs. For AαC, N-acetyltransferases (NATs) can act on the parent compound or its N-hydroxylated metabolite. nih.gov While N-acetylation can be a detoxification step, the acetylation of N-hydroxy metabolites can lead to the formation of reactive intermediates. nih.gov

Formation and Reactivity of N-Hydroxylated Metabolites

The formation of N-hydroxylated metabolites represents a critical bioactivation step for certain derivatives of this compound. For AαC, CYP1A2 catalyzes the N-oxidation of the exocyclic amino group to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.gov This N-hydroxylated metabolite can be further activated by conjugation enzymes like N-acetyltransferases or sulfotransferases to form unstable esters. These esters can then break down to form a highly reactive nitrenium ion that can covalently bind to DNA, forming adducts such as N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). nih.govnih.gov This process is a key mechanism of the genotoxicity of AαC. nih.gov

For this compound itself, CYP2E1 is responsible for the formation of norharman-N(2)-oxide. nih.gov The reactivity of this N-oxidized metabolite is an area of ongoing research.

In Vitro and In Vivo Models for Metabolic Profiling

A variety of in vitro and in vivo models have been employed to investigate the metabolic profile of this compound and its derivatives.

Primary Human Hepatocytes: Cultured human hepatocytes are considered a gold standard in vitro model as they closely mimic the metabolic environment of the human liver. nih.gov Studies with primary human hepatocytes have been instrumental in identifying the major metabolic pathways of AαC, including the formation of various conjugated metabolites. nih.gov

Liver Microsomes: Human and rat liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are widely used to study Phase I metabolism. nih.govnih.gov They have been used to determine the specific CYP isoforms involved in the oxidation of norharman and to study the kinetics of metabolite formation. nih.gov

S9 Fraction: The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the study of both Phase I and Phase II metabolic reactions.

In Vivo Animal Models: Rat models have been used to study the in vivo metabolism of related compounds like tetrahydronorharmane, where metabolites were identified in urine samples. nih.gov

Table 2: Models Used for Metabolic Profiling of this compound and Related Compounds
Model SystemPhase of Metabolism StudiedKey Findings
Primary Human HepatocytesPhase I and Phase IIIdentification of multiple conjugated metabolites of AαC. nih.gov
Human Liver MicrosomesPhase IElucidation of CYP isoform specificity for norharman oxidation. nih.gov
Rat Liver MicrosomesPhase IStudied the effect of norharman on the metabolism of other compounds. nih.gov
Rat (In Vivo)Phase I and Phase IIIdentification of conjugated hydroxylated metabolites of tetrahydronorharmane in urine. nih.gov

Interindividual Variability in Metabolic Processing

Significant interindividual variability exists in the metabolic processing of this compound and its analogs. This variability can be attributed to several factors, primarily genetic polymorphisms in the enzymes responsible for metabolism.

The expression and activity of CYP enzymes, particularly CYP1A2, are known to vary considerably among individuals due to genetic and environmental factors. nih.gov This variation can influence the rate of oxidation of norharman and, consequently, its biological effects. nih.gov

Furthermore, genetic polymorphisms in N-acetyltransferases, such as NAT2, have a profound impact on the genotoxicity of amino-substituted derivatives like AαC. nih.gov Individuals can be classified as rapid, intermediate, or slow acetylators, which affects the balance between detoxification and bioactivation pathways. nih.gov Studies have demonstrated that the NAT2 acetylator genotype plays a major role in the mutagenic potency of AαC. nih.gov This highlights the importance of genetic factors in determining individual susceptibility to the effects of these compounds.

Advanced Analytical Methodologies for Detection and Quantification of 9h Pyrido 2,3 B Indole and Its Metabolites

High-Resolution Mass Spectrometry-Based Techniques

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of norharman and its derivatives. Coupled with powerful separation techniques like liquid chromatography, HRMS offers unparalleled specificity and sensitivity, enabling detailed metabolic profiling and the identification of DNA adducts at trace levels.

Ultra-Performance Liquid Chromatography combined with ion trap multistage mass spectrometry (UPLC/MSn) is a highly effective method for characterizing the metabolites of norharman derivatives. This technique was employed to study the metabolism of 2-amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic heterocyclic aromatic amine found in tobacco smoke. In a study using primary human hepatocytes treated with AαC, UPLC/MSn analysis successfully identified six major metabolites, providing crucial insights into the biotransformation pathways of this compound in humans. researchgate.net The high resolution and multistage fragmentation capabilities of the ion trap mass spectrometer were instrumental in elucidating the structures of these metabolites. researchgate.net

For the ultra-sensitive detection of DNA adducts, which are critical biomarkers of genotoxicity, nanoflow liquid chromatography/ion trap multistage mass spectrometry (nanoLC-IT/MS3) is a preferred method. This technique offers exceptional sensitivity for analyzing the covalent modifications of DNA by carcinogens. A data-dependent constant neutral loss scanning followed by triple-stage mass spectrometry (MS3) with a linear ion trap has been used to screen for multiple DNA adducts simultaneously. nih.gov This approach allows for the detection of adducts at levels approaching one modification per 100 million DNA bases from just 10 micrograms of DNA. nih.gov Specifically, this method has been used to prepare standards for and detect adducts such as N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). nih.gov The structural information from the product ion spectra corroborates the identities of the adducts even at trace levels in human tissues. nih.gov

Isotope-dilution high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (ID HPLC-ESI MS/MS) stands as a gold standard for the precise quantification of analytes in complex biological matrices. By using a stable isotope-labeled internal standard, this method corrects for variations during sample preparation and analysis, ensuring high accuracy and reproducibility. LC-ESI/MS with triple quadrupole tandem mass spectrometry is a primary tool for quantifying DNA adducts, typically operated in the selected reaction monitoring (SRM) mode for trace-analysis studies. nih.gov This methodology has been pivotal in validating analytical procedures for quantifying amino acids post-hydrolysis of peptides, a process analogous to the analysis of DNA adducts after DNA hydrolysis. nih.gov The robustness of ID-MS has established DNA adducts as reliable biomarkers for genotoxins. researchgate.net

Chromatographic Separation Techniques for Complex Biological Matrices

Analyzing 9H-Pyrido[2,3-b]indole and its metabolites in complex biological samples like plasma and urine requires sophisticated sample preparation and chromatographic separation to ensure accuracy and reproducibility. rsc.org

High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. For instance, various HPLC methods have been developed and validated for the determination of a wide range of compounds, including catecholamines and their metabolites, in urine. nih.govnih.gov These methods often employ C18 reversed-phase columns for separation. nih.govnih.govmdpi.com

Sample preparation is a critical preceding step. Solid-phase extraction (SPE) is frequently used to clean up and concentrate the analytes from urine samples. One study demonstrated high recovery rates (95.4% to 129.3%) for heterocyclic aromatic amines from smokers' and non-smokers' urine using magnetic solid-phase extraction. researchgate.net For plasma, protein precipitation followed by liquid-liquid extraction is a common approach to remove interferences before injection into the HPLC system. mdpi.com The choice of extraction solvents and chromatographic conditions, such as the mobile phase composition and gradient, is optimized to achieve the best separation and sensitivity for the target analytes. mdpi.comnih.gov

Table 1: Chromatographic Conditions for Norharman and Metabolite Analysis
TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
HPLCReversed-Phase C18Acetonitrile/Water with Formic AcidESI-MS/MSQuantification in manure
UHPLCReversed-Phase C18Acetonitrile/Water with Acetic AcidMS/MSQuantification in plasma and urine
HPLCReversed-Phase C18Sodium dihydrogen phosphate, citric acid monohydrate, acetonitrile, and sodium octyl sulfate (B86663)Photodiode Array (PDA)Quantification of metabolites in urine

Development of Biomarkers for Exposure and DNA Damage Assessment

The covalent binding of carcinogens or their metabolites to DNA forms adducts, which are considered valuable biomarkers for assessing exposure to genotoxic agents and predicting cancer risk. researchgate.netnih.gov For this compound and its derivatives like AαC, DNA adducts serve as direct evidence of the biologically effective dose that has reached its molecular target. researchgate.net

The major DNA adduct formed by AαC is N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC). oup.comnih.gov Studies have shown that AαC, which is abundant in tobacco smoke, forms persistent DNA adducts in human hepatocytes at levels comparable to the known human carcinogen 4-aminobiphenyl (B23562) (4-ABP). nih.gov The persistence of these adducts, with about half remaining after 24 hours and still present after 5 days, suggests that AαC may contribute significantly to DNA damage and the risk of cancers in smokers. nih.gov

The development of sensitive analytical methods, such as ³²P-postlabeling assays and advanced mass spectrometry techniques, has enabled the detection of these adducts in various tissues of rodents and in human cells. nih.govresearchgate.net For example, AαC-DNA adducts have been measured in the liver, colon, lungs, and urinary bladder of mice, reinforcing the idea that AαC could contribute to cancer in these organs. nih.gov Furthermore, the levels of oxidative DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), have been shown to correlate with the concentration of hydroxylated AαC metabolites, indicating that the metabolic bio-activation of AαC can lead to oxidative stress and DNA damage. nih.gov

Spectroscopic Analysis in Biological Contexts (e.g., Fluorescence Probes, UV-vis Absorption Spectroscopy for DNA Interaction)

Spectroscopic methods are powerful tools for investigating the non-covalent interactions between small molecules like this compound and biological macromolecules such as DNA. These techniques provide insights into the binding modes, binding strength, and the structural changes induced upon interaction.

UV-vis Absorption Spectroscopy: This technique is used to monitor the interaction between norharman and DNA. unchainedlabs.com When a small molecule binds to DNA, changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts), are often observed. nih.govresearchgate.net Studies on various this compound derivatives have shown that their interaction with calf thymus DNA (ctDNA) leads to spectral changes indicative of complex formation. researchgate.net These changes can be used to calculate binding constants and understand the nature of the interaction. researchgate.net

Fluorescence Spectroscopy: Norharman and its derivatives are often fluorescent, making fluorescence spectroscopy a highly sensitive technique to study their DNA binding properties. The binding of these compounds to DNA can lead to quenching (decrease) or enhancement of their fluorescence intensity. For example, the interaction of a specific this compound probe with ctDNA resulted in static quenching of its fluorescence, suggesting the formation of a stable ground-state complex. spbu.runih.gov Competitive displacement assays using fluorescent dyes like ethidium (B1194527) bromide (an intercalator) and 4',6-diamidino-2-phenylindole (DAPI, a groove binder) can further elucidate the specific binding mode. nih.gov Such studies have indicated that certain this compound derivatives bind to DNA via a groove binding mode. researchgate.netspbu.runih.gov

Table 2: Spectroscopic Data for Norharman-DNA Interaction
Spectroscopic TechniqueObserved PhenomenonInferred Binding Information
UV-vis Absorption SpectroscopyHyperchromic effect and blue shiftIntercalation into DNA base pairs
Fluorescence SpectroscopyStatic quenching of fluorescenceFormation of a stable ground-state complex
Competitive Dye DisplacementDisplacement of groove-binding dyesGroove binding mode of interaction

Computational and Theoretical Studies on 9h Pyrido 2,3 B Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the behavior of 9H-Pyrido[2,3-b]indole. Methods like Density Functional Theory (DFT) are employed to model its molecular geometry and electronic distribution.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties youtube.comyoutube.comyoutube.com. A smaller gap generally implies higher reactivity youtube.commdpi.com. For instance, DFT calculations using the B3LYP hybrid functional with a 6-31+G(D) basis set have been used to optimize the geometries of related pyridoindole structures to understand their stability and electronic nature rsc.org. These computational approaches are reliable for organic molecules and help in understanding reaction mechanisms and predicting the most likely sites for electrophilic and nucleophilic attack researchgate.netsciforum.net.

Table 1: Theoretical Electronic Properties of this compound Derivatives (Note: The following table is illustrative, based on typical data from quantum chemical calculations on heterocyclic compounds. Specific values for the parent compound may vary based on the computational method and basis set used.)

ParameterDescriptionTypical Predicted Value Range (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.5 to -6.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.0
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability.3.5 to 5.5

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how this compound and its derivatives interact with biological macromolecules, such as proteins and DNA mdpi.com. These methods predict the preferred binding orientation, affinity, and stability of a ligand within the active site of a target.

Molecular docking studies have been performed on derivatives of this compound to elucidate their mechanism of action. For example, a synthesized probe based on the pyridoindole scaffold was studied for its interaction with calf thymus DNA (ctDNA). The results, supported by molecular docking analyses, indicated that the probe binds to the DNA helix through a groove binding mode nih.govspbu.ru. Such simulations can identify key intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex mdpi.com.

Following docking, MD simulations are often used to assess the dynamic stability of the predicted protein-ligand complex over time mdpi.com. By simulating the movements of atoms, MD can confirm whether the binding pose is stable and provide insights into conformational changes in both the ligand and the target upon binding mdpi.comnih.gov. For instance, simulations of novel furo[2,3-b]indol-3a-ol derivatives, which share a related core structure, were used to investigate their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2) by assessing the stability of the protein-ligand interactions nih.gov.

Table 2: Representative Findings from Molecular Docking Studies of Pyridoindole-Related Scaffolds

Ligand TypeBiological TargetKey Interacting ResiduesPredicted Binding Mode/Affinity
Pyridoindole-based probeCalf Thymus DNA (ctDNA)Not specifiedGroove binding nih.govspbu.ru
Furo[2,3-b]indol-3a-ol derivativeCyclin-dependent kinase 2 (CDK2)Not specifiedHigh binding energies suggesting potent inhibition nih.gov
Withaferin A (related indole)Indoleamine 2,3-dioxygenase (IDO)SER167, ARG231, LYS377, Heme moietyHigh binding affinity (-11.51 kcal/mol) nih.gov

Prediction of Metabolic Pathways and Bioactivation Intermediates

In silico tools play a crucial role in early-stage drug discovery by predicting the metabolic fate of chemical compounds news-medical.net. These computational methods, which include ligand-based and structure-based approaches, can forecast how a molecule might be transformed by metabolic enzymes like the Cytochrome P450 (CYP) superfamily nih.goveurekaselect.com. Predicting metabolic pathways helps identify potentially reactive or toxic intermediates.

Studies on derivatives of this compound, such as 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), provide a clear example of computationally-guided metabolic investigation. The primary bioactivation pathway for MeAαC involves N-hydroxylation, a reaction often mediated by CYP1A2. This step produces the metabolite 2-hydroxylamino-3-methyl-9H-pyrido[2,3-b]indole (N-OH-MeAαC) researchgate.net. This intermediate can then undergo further transformation through sulpho conjugation, primarily by the enzyme sulphotransferase 1A1 (SULT1A1), to form highly reactive species capable of forming DNA adducts researchgate.net. Other enzymes, including N-acetyltransferase 2 (NAT2) and other SULT isoforms, can also contribute to the activation of N-OH-MeAαC, though with lower efficiency researchgate.net. Computational models can help predict which sites on a molecule are most susceptible to metabolism, guiding further experimental studies simulations-plus.com.

Table 3: Predicted Metabolic Bioactivation of 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)

Metabolic StepEnzyme(s) InvolvedIntermediate/ProductSignificance
N-hydroxylationCYP1A2N-OH-MeAαCInitial activation step researchgate.net
Sulpho conjugationSULT1A1 (primary), SULT1A2, SULT1B1, SULT1C2Reactive sulfo-oxy esterDominant pathway leading to reactive species that form DNA adducts researchgate.net
N-acetylationNAT2Reactive N-acetoxy esterMinor activation pathway researchgate.net

Photophysical Modeling and Spectroscopic Property Prediction

Theoretical modeling is essential for understanding and predicting the photophysical properties of this compound, which are critical for its applications as a fluorescent probe. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the properties of both ground and excited electronic states rsc.org.

These calculations can predict spectroscopic properties such as absorption and emission wavelengths, Stokes shifts (the difference between absorption and emission maxima), and quantum yields. For certain "push-pull" derivatives of this compound, theoretical and experimental studies have demonstrated a positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases spbu.ruresearchgate.netresearchgate.net. This is indicative of a more polar excited state compared to the ground state.

Furthermore, theoretical calculations for some pyridoindoles have shown that they can exhibit a planarized intramolecular charge-transfer (PLICT) state in their excited form nih.govspbu.ruresearchgate.net. Computational studies have also been used to investigate the triplet states of norharmane, which are important for understanding photochemical processes like singlet oxygen generation nih.govnih.gov. These predictive models are invaluable for designing new fluorophores with tailored photophysical characteristics for specific applications, such as cellular imaging and sensing nih.govspbu.ru.

Table 4: Predicted and Observed Photophysical Properties of Substituted this compound Derivatives

Derivative TypePropertyComputational Finding/PredictionExperimental Observation
Push-pull fluorophoresSolvatochromismLarge change in dipole moment (Δμ > 15D) upon excitation nih.govresearchgate.netresearchgate.netPositive solvatochromic effect with large Stokes shifts (up to 270 nm) nih.govresearchgate.netresearchgate.net
Pyridoindoles 4a-e, 7a,bExcited StatePresence of a planarized intramolecular charge-transfer (PLICT) state nih.govspbu.ruresearchgate.netGradual increase in luminescence quantum yield with increasing solvent polarity nih.govspbu.ruresearchgate.net
Norharmane (parent compound)Excited StateCalculations performed to locate triplet states nih.govFormation of long-lived triplet transients observed via flash photolysis nih.gov

Toxicological Assessment and Human Health Implications of 9h Pyrido 2,3 B Indole

Carcinogenic Risk Assessment in Experimental Models (e.g., Rodent Studies)

The carcinogenic potential of 9H-Pyrido[2,3-b]indole, also known as norharman, and its derivatives has been evaluated in various experimental animal models. A significant focus of this research has been on 2-amino-9H-pyrido[2,3-b]indole (AαC), a heterocyclic amine structurally related to norharman. Studies have demonstrated that AαC is an experimental carcinogen in rodents. nih.govresearchgate.net In mice, AαC has been shown to induce tumors in the liver and blood vessels. researchgate.net In studies with Fischer F344 rats, AαC was found to induce preneoplastic foci in the liver, which are indicative of early stages of carcinogenesis. nih.gov

While direct 2-year carcinogenicity studies on norharman itself are not extensively detailed in the provided literature, the International Agency for Research on Cancer (IARC) has classified some related carboline compounds as possibly carcinogenic to humans (Group 2B). researchgate.net The findings from rodent studies on AαC are crucial for assessing the potential risk of the broader class of pyridoindoles, as they demonstrate a clear carcinogenic effect in multiple organs. nih.gov These studies underscore the liver as a primary target for the carcinogenic activity of these compounds. nih.govnih.gov

Table 1: Carcinogenic Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC) in Rodent Models

Animal Model Route of Administration Target Organ(s) Observed Effect Reference(s)
CDF1 Mice Not Specified Liver, Blood Vessels Tumor Induction researchgate.net
Fischer 344 Rats Oral Liver Induction of Preneoplastic Foci nih.gov

Genotoxic Hazard Identification and Quantitative Risk Extrapolation

This compound and its derivatives exhibit significant genotoxic activity. The compound 2-amino-9H-pyrido[2,3-b]indole (AαC) has been shown to form covalent DNA adducts both in vitro and in vivo. nih.gov In studies involving Fischer F344 rats and ICR mice, the liver was identified as the primary organ for DNA adduct formation, with substantially lower levels detected in the lungs and colon. nih.gov The major DNA adducts of AαC have been identified as deoxyguanosine-C8 adducts. nih.gov The genotoxic potential of AαC has also been demonstrated in various human-derived cell lines. It causes a dose-dependent induction of micronuclei in the human hepatoma cell line HepG2. nih.govresearchgate.net A positive result was also observed in the single-cell gel electrophoresis (SCGE) assay with peripheral human lymphocytes. nih.govresearchgate.net

The metabolic activation of these compounds is a critical step in their genotoxicity. Enzymes such as sulfotransferase (SULT) and cytochrome P-450 play key roles in this process. nih.govnih.gov N-hydroxylation by cytochrome P450 is considered an important step for mutagenic activation. nih.gov The genotoxic potency of AαC is considered comparable to that of other heterocyclic amines found in human food, suggesting that its higher concentration in cooked meats may pose a significant human health risk. nih.govresearchgate.net

Quantitative in vitro to in vivo extrapolation (IVIVE) models are being developed to translate genotoxic concentrations measured in vitro into human-relevant in vivo doses. hesiglobal.org This approach aims to use data from high-throughput in vitro genotoxicity assays to determine points-of-departure (PODs) for risk assessment, offering a way to enhance the utility of mechanistic data in evaluating the potential health risks posed by genotoxic chemicals like this compound. hesiglobal.org

Table 2: Genotoxic Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC)

Test System Endpoint Measured Result Reference(s)
Fischer F344 Rats & ICR Mice DNA Adduct Formation Positive (Mainly in Liver) nih.gov
Human Hepatoma Cells (HepG2) Micronuclei Induction Positive (Dose-dependent) nih.gov
Human Peripheral Lymphocytes DNA Migration (SCGE Assay) Positive nih.gov

Human Exposure Sources and Pathways (e.g., Diet, Tobacco Smoke)

Humans are exposed to this compound (norharman) through various sources, with diet and tobacco smoke being the most significant. researchgate.netnih.gov Norharman is formed during the high-temperature cooking of protein-rich foods and is present in fried meat and fish, meat extracts, and even some plant-based foods like sesame seed oil. nih.govnih.gov Coffee is another major dietary source, with levels of norharman reaching up to 9.34 µg/g in instant ground coffee. researchgate.net Other dietary sources include alcoholic drinks and various edible and medicinal plants. researchgate.netnih.gov The estimated maximum dietary exposure to norharman is approximately 4 µg per kg of body weight per day. researchgate.netnih.gov

Tobacco smoke is a major contributor to norharman exposure. researchgate.netnih.gov The related compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), is the most abundant heterocyclic aromatic amine in mainstream tobacco smoke, with levels ranging from 37 to 258 ng per cigarette. nih.gov This is significantly higher—25 to 100 times greater—than the amount of the known human carcinogen 4-aminobiphenyl (B23562) found in tobacco smoke. nih.gov For norharman, exposure via tobacco smoke can be estimated at 1.1 µg per kg of body weight for each package of cigarettes smoked. researchgate.netnih.gov Inhalative exposure from smoking leads to a rapid increase in plasma levels due to high bioavailability. researchgate.netnih.gov Norharman can also be formed endogenously in the human body, though at lower levels than typical external exposures. researchgate.netnih.gov

Table 3: Major Human Exposure Sources of this compound (Norharman) and Related Compounds

Source Compound Typical Levels/Estimated Exposure Reference(s)
Diet (General) Norharman Max. 4 µg/kg body weight/day researchgate.netnih.gov
Fried Meat & Fish Norharman Present researchgate.netnih.gov
Coffee Norharman Up to 9.34 µg/g in instant ground coffee researchgate.net
Ground Fragrant Sesame Seed Oils Norharman 422.3 µg/kg to 726.8 µg/kg nih.gov
Tobacco Smoke Norharman ~1.1 µg/kg body weight/package smoked researchgate.netnih.gov
Tobacco Smoke 2-amino-9H-pyrido[2,3-b]indole (AαC) 37 to 258 ng/cigarette nih.gov

Biomarkers of Exposure and DNA Damage in Human Populations

To assess human exposure and the associated biological effects of this compound and its derivatives, researchers utilize specific biomarkers. Plasma levels of norharman are a direct biomarker of exposure. nih.gov Elevated levels have been reported in alcoholics and are significantly influenced by tobacco smoking and the consumption of foods containing β-carbolines. researchgate.netnih.gov For the related compound AαC, urinary levels serve as a reliable biomarker. nih.gov A positive and significant correlation has been observed between the number of cigarettes smoked per day and the urinary concentration of AαC, confirming that smoking is a primary source of exposure. nih.gov

Biomarkers of DNA damage are crucial for understanding the genotoxic impact in humans. DNA adducts of AαC have been detected in primary human hepatocytes treated with the compound, demonstrating its ability to damage DNA in human liver cells. researchgate.netnih.gov These adducts are persistent, highlighting the potential for long-term genetic damage. nih.gov The formation of these adducts in human liver cells at environmental exposure levels reinforces the link between exposure and potential cancer risk. nih.gov The development of stable biomarkers of AαC is considered essential for molecular epidemiology studies aiming to clarify the role of this chemical in human cancer. researchgate.net

Table 4: Biomarkers for this compound and Related Compounds

Biomarker Type Specific Biomarker Matrix Indication Reference(s)
Exposure Norharman Levels Plasma Exposure from diet, smoking, alcohol nih.gov
Exposure AαC Levels Urine Exposure from tobacco smoke nih.gov

Potential Contributions to Cancer Development

The chemical this compound (norharman) and its derivatives are implicated in the development of human cancer through several mechanisms. researchgate.netnih.gov The genotoxic activity of related compounds like 2-amino-9H-pyrido[2,3-b]indole (AαC) is a primary concern. AαC forms persistent DNA adducts in human liver cells, which can lead to mutations if not repaired, initiating the process of carcinogenesis. nih.govresearchgate.netnih.gov Given that AαC is a potent genotoxin found in higher amounts in common sources like cooked meat and tobacco smoke compared to some other heterocyclic amines, its potential contribution to human cancer risk is significant. nih.govnih.gov The high levels of AαC adducts formed in the liver, gastrointestinal tract, and bladder of mice suggest it may contribute to cancers in these organs in smokers. nih.gov

Beyond its role as a precursor to genotoxic agents, norharman itself exhibits biological activities relevant to cancer. In vitro studies have shown that norharman possesses cytotoxic effects against cancer cells. nih.gov It has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in HeLa (cervical cancer) and BGC-823 (stomach cancer) cell lines. nih.gov This cytotoxic mechanism involves the condensation of chromatin and degradation of DNA, ultimately arresting cells at the G2/M phase of the cell cycle. nih.gov While this suggests a potential therapeutic application, the compound's primary toxicological concern remains its association with genotoxic and co-mutagenic effects that can contribute to cancer initiation. nih.govnih.gov

Emerging Research Frontiers and Future Directions in 9h Pyrido 2,3 B Indole Research

Development of Next-Generation Therapeutic Candidates with Improved Efficacy and Safety Profiles

The development of novel therapeutic agents based on the 9H-pyrido[2,3-b]indole scaffold is a rapidly advancing area of research. Scientists are focused on creating next-generation candidates with enhanced efficacy and improved safety profiles compared to existing treatments. This involves the strategic modification of the α-carboline core to optimize its pharmacological properties.

One promising approach has been the synthesis of α-carboline derivatives with potent antileukemic properties. Through structural modifications, such as the introduction of acetyl and substituted benzyl (B1604629) groups, researchers have developed compounds with significant cytotoxicity against human leukemia cell lines. nih.gov For instance, 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole and 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole have demonstrated potent activity and are considered new lead compounds for further investigation. nih.gov

In the realm of solid tumors, dihydro-α-carboline derivatives have been designed and synthesized to inhibit RalA, a protein involved in the proliferation of cancer cells. frontiersin.org This highlights the potential of α-carboline-based compounds to target specific oncogenic pathways. Furthermore, a series of α-carboline derivatives have been shown to possess protective effects on cardiomyocytes, suggesting their potential application in cardiovascular diseases.

The quest for improved safety and solubility has also driven the development of new α-carboline derivatives. For example, the introduction of methyl groups at the N-5 and N-6 positions of indolo[2,3-b]quinoline, a related polycyclic system, resulted in water-soluble compounds with potent cytotoxicity against a panel of tumor cell lines. While not directly 9H-pyrido[2,3-b]indoles, these findings provide valuable insights for the design of safer and more effective α-carboline-based drugs.

The following table summarizes some of the noteworthy this compound derivatives and their therapeutic potential.

Compound/Derivative ClassTherapeutic Target/ApplicationKey Research Findings
6-acetyl-9-(substituted benzyl)-9H-pyrido[2,3-b]indolesLeukemiaPotent cytotoxicity against HL-60 cell line. nih.gov
Dihydro-α-carboline derivativesCancer (RalA inhibition)Inhibition of RalA and proliferation of cancer cell lines. frontiersin.org
α-Carboline derivativesCardioprotectionProtective activities against H2O2-induced cardiomyocyte injury.

Elucidation of Uncharacterized Biological Pathways and Molecular Targets

While significant progress has been made in identifying the biological targets of this compound derivatives, the complete elucidation of their mechanisms of action remains an active area of investigation. Researchers are increasingly focusing on uncovering uncharacterized biological pathways and novel molecular targets to better understand the full therapeutic potential and potential side effects of these compounds.

One of the key areas of exploration is the identification of novel protein kinases inhibited by α-carboline derivatives. For example, a series of 3,6-substituted azacarbazoles, which are structurally related to α-carbolines, have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in certain types of cancer. nih.gov The discovery of such targeted inhibitions opens up new avenues for the development of personalized cancer therapies.

Beyond direct enzyme inhibition, α-carboline derivatives have been found to induce complex cellular responses. Some carboline compounds have been shown to induce oxidative stress-mediated autophagy, leading to programmed cell death in cancer cells. nih.govthieme-connect.com This suggests that the anticancer effects of these compounds may be mediated by a complex interplay of different cellular pathways.

Furthermore, some α-carboline derivatives have been found to target both microtubules and Topoisomerase II, two well-established targets in cancer chemotherapy. acs.org The dual-targeting ability of these compounds could potentially lead to synergistic anticancer effects and overcome drug resistance. The following table highlights some of the known and emerging molecular targets of this compound derivatives.

Molecular TargetBiological PathwayTherapeutic Implication
Anaplastic Lymphoma Kinase (ALK)Receptor Tyrosine Kinase SignalingTargeted therapy for ALK-positive cancers. nih.gov
MicrotubulesCell DivisionMitotic arrest and apoptosis in cancer cells. acs.org
Topoisomerase IIDNA Replication and RepairInduction of DNA double-strand breaks in cancer cells. acs.org
RalARas Signaling PathwayInhibition of cancer cell proliferation, invasion, and migration. frontiersin.org

Advanced Computational Modeling Applications for Drug Discovery and Mechanism Prediction

Advanced computational modeling has become an indispensable tool in the discovery and development of novel this compound-based therapeutic agents. These in silico methods allow for the rapid screening of large compound libraries, the prediction of their biological activities, and the elucidation of their mechanisms of action at a molecular level.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. This method has been instrumental in identifying potential protein targets for carboline derivatives. For instance, docking studies have been employed to investigate the interaction of carboline analogs with the ATP binding pocket of various protein kinases, providing a rationale for their inhibitory activity. High-throughput docking studies have also been used to screen libraries of carboline-containing compounds against a panel of "druggable" protein targets to identify novel therapeutic opportunities.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. By developing QSAR models, researchers can identify the key structural features that are important for a compound's potency and selectivity. These models can then be used to design new derivatives with improved pharmacological profiles. For example, 3D-QSAR studies on a series of β-carboline derivatives have provided insights into the structural requirements for their antitumor activity, highlighting the importance of substituents at specific positions of the carboline ring. While this study was on β-carbolines, the principles are directly applicable to the design of novel α-carboline derivatives.

The integration of molecular docking and QSAR modeling provides a powerful platform for the rational design of novel this compound derivatives. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the molecular mechanisms underlying the biological activities of these compounds.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

The advent of systems biology and high-throughput "omics" technologies, such as transcriptomics and proteomics, is poised to revolutionize our understanding of the complex biological effects of this compound derivatives. These approaches allow for a global and unbiased analysis of the changes in gene expression, protein levels, and metabolic pathways induced by a compound, providing a comprehensive view of its mechanism of action.

Transcriptomic profiling, for example, can be used to identify the genes and signaling pathways that are modulated by a this compound derivative in a particular cell type or tissue. This information can help to identify novel drug targets and biomarkers of drug response. Proteomic analysis, on the other hand, can provide insights into the changes in protein expression and post-translational modifications that occur upon treatment with a compound, revealing its effects on cellular function.

The integration of transcriptomic and proteomic data with other omics datasets, such as metabolomics and genomics, can provide a more complete picture of the cellular response to a this compound derivative. This systems-level understanding can facilitate the identification of polypharmacological effects, where a single compound interacts with multiple targets, and can help to predict potential off-target effects and toxicities.

While the application of systems biology and omics technologies to the study of this compound is still in its early stages, these approaches hold great promise for accelerating the development of novel and more effective therapies based on this versatile scaffold. By providing a comprehensive understanding of the biological effects of these compounds, systems biology can help to guide the design of next-generation drugs with improved efficacy and safety profiles.

Exploration of Novel Synthetic Methodologies for Structural Diversity

The exploration of novel synthetic methodologies is crucial for generating structurally diverse libraries of this compound derivatives for biological screening. The development of efficient and versatile synthetic routes allows for the rapid and cost-effective production of a wide range of analogs with different substitution patterns, which is essential for establishing structure-activity relationships and optimizing lead compounds.

One innovative approach to the synthesis of α-carbolines is based on a 6π-electrocyclization reaction of indole-3-alkenyl oximes. nih.gov This method provides a general route to the α-carboline nucleus and allows for the introduction of various substituents. nih.gov Another novel synthetic strategy involves the base-mediated annulation of azaindoles with alkylidene malononitriles, which enables the simultaneous introduction of diverse functional groups onto the α-carboline scaffold. thieme-connect.com

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of α-carbolines. nih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, a microwave-assisted modified Graebe-Ullmann reaction has been developed for the synthesis of a small library of α-carbolines. nih.gov

Metal-free cycloaddition reactions have also been explored for the synthesis of α-carboline derivatives. A metal-free [2 + 2 + 2] cycloaddition of alkyne-nitriles with ynamides has been reported for the efficient and regioselective synthesis of amino-substituted α-carbolines. acs.org This environmentally friendly method offers a valuable alternative to traditional metal-catalyzed reactions. acs.org

Furthermore, a one-pot, solvent-free synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles has been developed, which offers a simple and environmentally benign route to these compounds. researchgate.net The following table provides a summary of some of the novel synthetic methodologies for this compound derivatives.

Synthetic MethodologyKey FeaturesAdvantages
6π-Electrocyclization of Indole-3-alkenyl OximesGeneral route to the α-carboline nucleus. nih.govAllows for the introduction of various substituents. nih.gov
Base-Mediated Annulation of AzaindolesSimultaneous introduction of diverse functional groups. thieme-connect.comVersatile and efficient. thieme-connect.com
Microwave-Assisted Graebe-Ullmann ReactionShorter reaction times and enhanced yields. nih.govRapid and efficient. nih.gov
Metal-Free [2 + 2 + 2] CycloadditionEnvironmentally friendly and highly regioselective. acs.orgAvoids the use of metal catalysts. acs.org
One-Pot, Solvent-Free SynthesisSimple and environmentally benign. researchgate.netReduces waste and energy consumption. researchgate.net

Q & A

Q. What are the key physicochemical properties of 9H-Pyrido[2,3-b]indole, and how do they influence experimental design?

this compound (CAS 244-76-8) is a heterocyclic aromatic compound with a molecular formula of C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It has a melting point reported between 201°C and 219–220°C , with discrepancies likely due to purity or isomer variations. The compound is soluble in DMSO (20 mg/mL) , making it suitable for in vitro studies requiring solvent dissolution. Researchers should verify purity via HPLC (≥98% recommended) and store it at −20°C in airtight containers to prevent degradation . These properties are critical for dose preparation, stability assessments, and reproducibility in assays.

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Structural characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone integrity and substituent positions .
  • Mass Spectrometry (LC-MS or HRMS) : To verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : For functional group identification, such as amine or aromatic C-H stretches .
    For example, derivatives like 2-amino-9H-pyrido[2,3-b]indole (AaC) are validated using SMILES strings (e.g., NC(C=C1)=NC2=C1C(C=CC=C3)=C3N2) and InChI keys .

Q. What are the standard protocols for assessing the mutagenic potential of this compound?

The Ames test (OECD 471) is widely used to evaluate mutagenicity. For instance, 2-amino-3-ethyl-9H-pyrido[2,3-b]indole (a derivative) showed mutagenic activity in Salmonella typhimurium at 150 µL/plate . Researchers should:

  • Use bacterial strains sensitive to frameshift mutations (e.g., TA98).
  • Include metabolic activation (S9 fraction) to mimic in vivo liver metabolism .
  • Quantify revertant colonies and compare to positive controls (e.g., sodium azide).

Advanced Research Questions

Q. How does this compound induce cytotoxicity in cancer cells, and what pathways are involved?

Studies on synthetic derivatives, such as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), reveal dual mechanisms:

  • Mitotic Arrest : HAC-Y6 disrupts microtubule dynamics, leading to G2/M phase arrest via BubR1 activation and aurora kinase inhibition . Immunostaining and cyclin B1 upregulation are used to confirm this .
  • Apoptosis : Mitochondrial membrane depolarization (JC-1 staining), caspase-3/9 activation, and PARP cleavage indicate intrinsic apoptosis. Bax/Bcl-2 ratio shifts and cytochrome c release further validate this pathway .

Q. What experimental strategies address contradictions in reported metabolic pathways of this compound derivatives?

Discrepancies in metabolite identification (e.g., AαC vs. MeAaC) require:

  • High-Resolution Mass Spectrometry (HRMS) : To distinguish isomers with identical molecular weights .
  • Isotope-Labeling Studies : Track metabolic transformations (e.g., using ¹⁴C-labeled AαC) .
  • Comparative Metabolism Assays : Use liver microsomes from different species (e.g., human vs. rodent) to identify species-specific pathways .

Q. How can structural modifications enhance the therapeutic potential of this compound derivatives?

Rational design approaches include:

  • Substituent Addition : Adding acetyl or trimethoxybenzyl groups (as in HAC-Y6) improves solubility and target affinity .
  • Scaffold Hybridization : Combining pyridoindole cores with known pharmacophores (e.g., β-carboline) to exploit HSP90 inhibition .
  • SAR Studies : Test derivatives for IC₅₀ values in NCI-60 cell panels to identify structure-activity trends .

Q. What are the challenges in quantifying this compound in complex biological matrices?

Key challenges and solutions:

  • Low Abundance : Use sensitive detection methods like HPLC-DAD at optimized wavelengths (e.g., 228 nm for AαC) .
  • Matrix Interference : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate analytes from blood/urine .
  • Quantitative Validation : Spike recovery assays and internal standards (e.g., deuterated analogs) to ensure accuracy .

Methodological Notes

  • Contradictory Data : Address variations in melting points or toxicity by standardizing purity protocols and using certified reference materials .
  • Ethical Compliance : Follow OECD guidelines for in vitro toxicity testing and obtain institutional approval for animal studies .
  • Data Reproducibility : Publish full experimental details (e.g., solvent lot numbers, incubation times) to mitigate batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
9H-Pyrido[2,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.